N-(Cyclopropylmethyl)-3-bromobenzylamine

Übersicht

Beschreibung

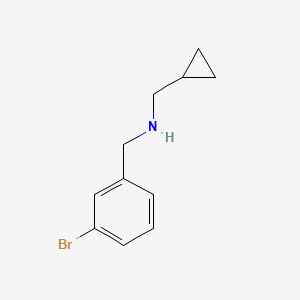

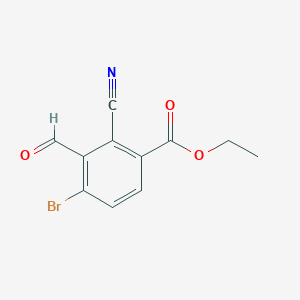

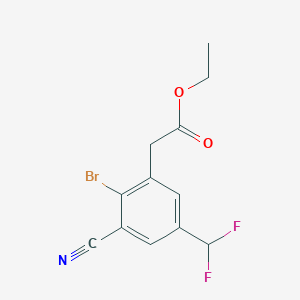

“N-(Cyclopropylmethyl)-3-bromobenzylamine” is a compound that contains a benzylamine group, which is an amine group (-NH2) attached to a benzene ring, a bromine atom attached to the third carbon of the benzene ring, and a cyclopropylmethyl group attached to the nitrogen of the amine .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a cyclopropylmethylamine with a 3-bromobenzyl halide . The exact conditions and reagents would depend on the specific synthesis route chosen.

Molecular Structure Analysis

The molecular structure of “N-(Cyclopropylmethyl)-3-bromobenzylamine” would consist of a benzene ring with a bromine atom attached to one carbon and an amine group attached to another. The amine group would be further substituted with a cyclopropylmethyl group .

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Chemistry :

- N-(Cyclopropylmethyl)-3-bromobenzylamine is utilized in the synthesis of various chemical compounds. For instance, it plays a role in the facile synthesis of 1,4-benzodiazepin-3-ones, achieved through CuI-catalyzed coupling with α-amino acids and subsequent condensative cyclization (Wang, Jiang, Gao, & Ma, 2009).

- The compound is also involved in the synthesis of certain N-substituted ethyl 3-(n- or p-hydroxyphenyl)nipecotates, contributing to the understanding of narcotic antagonist action (Jacoby, Boon, Darling, & Willette, 1981).

Pharmacological Research :

- In pharmacological research, derivatives of N-(Cyclopropylmethyl)-3-bromobenzylamine are studied for their potential protective effects against cardiac arrhythmias induced by sympathomimetic amines (Fawaz, 1951).

Biomedical Applications :

- Research into the inhibition of carbonic anhydrase enzyme by cyclopropylcarboxylic acids and esters incorporating bromophenol moieties shows potential biomedical applications. Such compounds, including derivatives of N-(Cyclopropylmethyl)-3-bromobenzylamine, are effective inhibitors of carbonic anhydrase isoenzymes, which are significant in various physiological processes (Boztaş et al., 2015).

Neuroscience and Neurotoxin Research :

- N-(Cyclopropylmethyl)-3-bromobenzylamine derivatives are also significant in neuroscience research, specifically in the study of neurotoxins affecting neuronal noradrenaline. Tritium-labeled derivatives have been prepared for detailed study in this field (Sahlberg & Gawell, 1985).

Organic Synthesis and Catalysis :

- The compound is integral in the synthesis of dibenzylformamide derivatives, demonstrating its utility in organic synthesis and catalysis. Research in this area explores the creation of various mono- and disubstituted dialkylcyclopropylamines, expanding the scope of cyclopropylamine chemistry (Meijere et al., 2002).

Metabolism and Pharmacokinetics :

- Studies on the metabolic profile and pharmacokinetics of N-benzylphenethylamines, which include derivatives of N-(Cyclopropylmethyl)-3-bromobenzylamine, contribute to the understanding of novel psychoactive substances. This research is crucial for both diagnostic and therapeutic applications (Šuláková et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(3-bromophenyl)methyl]-1-cyclopropylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9,13H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAYRIHECZZUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Bromophenyl)methyl](cyclopropylmethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1414661.png)

![4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1414662.png)

![{[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1414663.png)